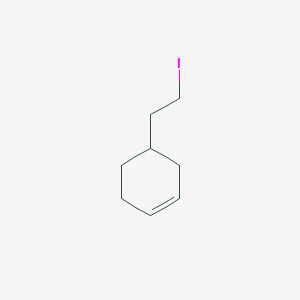
Ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the bromophenyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has shown potential anticancer activity, with studies focusing on its mechanism of action against cancer cells.
Industry: It can be used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of ethyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to specific targets, leading to its biological effects. Pathways involved may include inhibition of microbial enzymes or disruption of cellular processes in cancer cells.
Comparación Con Compuestos Similares
Ethyl 5-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxylate: Similar structure but with the bromine atom at the para position.
Ethyl 5-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 5-(3-methylphenyl)-1,2,3-thiadiazole-4-carboxylate: Similar structure with a methyl group instead of bromine.
Uniqueness: Ethyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Propiedades
Número CAS |
4609-47-6 |
|---|---|
Fórmula molecular |
C11H9BrN2O2S |
Peso molecular |
313.17 g/mol |
Nombre IUPAC |
ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-10(17-14-13-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |
Clave InChI |
VQBOWPRVIRCYIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SN=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


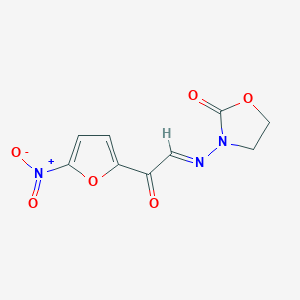

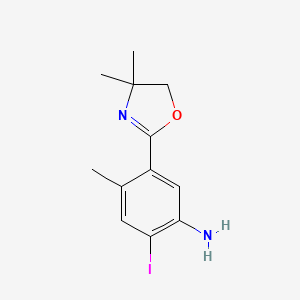
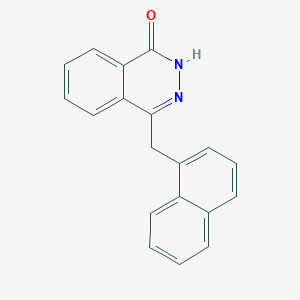
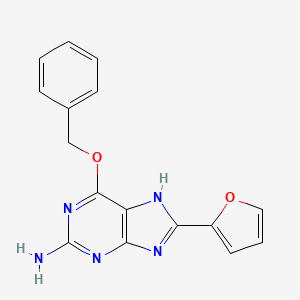
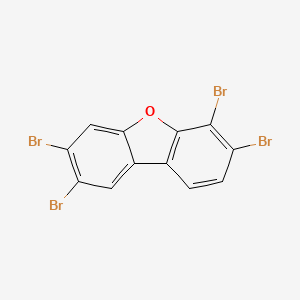
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
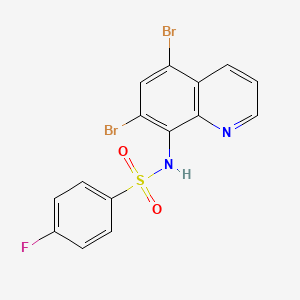
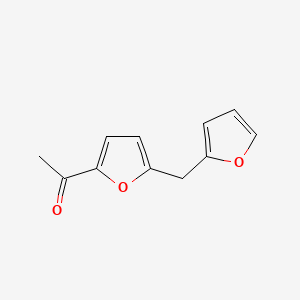
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
